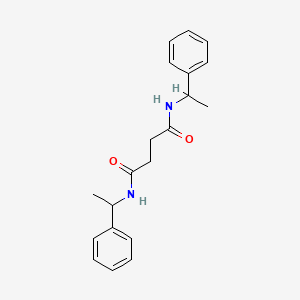

N,N'-bis(1-phenylethyl)succinamide

説明

Synthesis Analysis

The synthesis of compounds structurally related to N,N'-bis(1-phenylethyl)succinamide involves several key steps. For example, the synthesis of aliphatic polyimides from phenylene bis(succinic anhydride) and bis(glutaric anhydride) showcases a methodology that might be applicable to the synthesis of this compound, highlighting the use of specific anhydrides and diamines through thermal ring closure of polyamic acids (Teshirogi, 1987).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 1,8-Bis(phenylethynyl)anthracene, was determined using gas-phase electron diffraction and X-ray diffraction, among other techniques. This approach could be relevant for analyzing this compound's structure, offering insights into its molecular geometry and interactions (Lamm et al., 2015).

Chemical Reactions and Properties

The optical isomers of N,N'-bis(1-phenylethyl)-2,6-pyridinedicarboxamide, a compound with structural similarities, and their coordination to europium(III) ions exhibit specific chemical reactions and properties, such as circularly polarized luminescence. This example suggests potential reactivities and properties of this compound when interacting with metal ions or under specific conditions (Bonsall et al., 2007).

Physical Properties Analysis

Investigations into related compounds, such as the synthesis and characterization of succinyl derivatives of undecagold clusters, provide a framework for understanding the physical properties of this compound. These studies often involve examining electron density and suitability for specific applications, which could be relevant for assessing this compound's physical characteristics (Reardon & Frey, 1984).

Chemical Properties Analysis

The chemical properties of compounds like this compound can be inferred from studies on similar substances. For instance, the synthesis and photophysical properties of donor- and acceptor-substituted derivatives provide insight into how structural modifications affect chemical behavior and interactions, potentially guiding the analysis of this compound's chemical properties (An et al., 2009).

科学的研究の応用

Synthesis and Application in Polymer Chemistry

The development and study of aliphatic polyimides have shown significant contributions to the field of polymer chemistry. For example, derivatives of phenylene bis(succinic anhydride) and bis(glutaric anhydride) have been synthesized and used to prepare aliphatic polyimides with aromatic diamines through thermal ring closure of polyamic acids. These polyimides exhibited thermal stability examined by thermogravimetric analysis, highlighting their potential in high-temperature applications (Teshirogi, 1987).

Inhibitory Effects on Corrosion

Research has identified compounds such as N,N'-bis(1-phenylethyl)succinamide derivatives as effective corrosion inhibitors for metals. A study demonstrated the corrosion inhibiting properties of N,N'-bis(1-phenylethanol)ethylenediamine on mild steel in HCl media, showing that these compounds can significantly reduce corrosion through adsorptive interactions, emphasizing the importance of such derivatives in protecting metal surfaces (Sığırcık, Yıldırım, & Tüken, 2017).

Biomedical Labeling and Imaging

In the realm of biochemistry, derivatives related to this compound have been synthesized for use as electron-dense reagents for labeling biological structures. These compounds, like succinyl and N-(succinimidooxy)-succinyl derivatives of undecagold cluster complexes, offer potential as tools for electron microscopic analysis of biological specimens, suggesting applications in biomedical research and diagnostics (Reardon & Frey, 1984).

Supramolecular Chemistry

The exploration of supramolecular polymers and assemblies has benefited from the synthesis of derivatives like this compound. Studies on the self-assembly of bis(m-phenylene)-32-crown-10 cryptands and bisparaquat derivatives into AA-BB-type linear supramolecular polymers demonstrate the utility of these derivatives in constructing complex molecular architectures, which are crucial for advancing materials science and nanotechnology (Niu, Huang, & Gibson, 2011).

Gene Delivery and Therapeutics

Advancements in non-viral gene therapy have seen the development of biodegradable cationic polymers that mimic the functionality of polyethylenimine. Derivatives involving this compound structures have been investigated for their potential in efficient gene delivery with low toxicity, indicating their significance in the field of gene therapy and molecular medicine (Shen et al., 2013).

特性

IUPAC Name |

N,N'-bis(1-phenylethyl)butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-15(17-9-5-3-6-10-17)21-19(23)13-14-20(24)22-16(2)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOLALPBWHSEBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC(=O)NC(C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

46.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

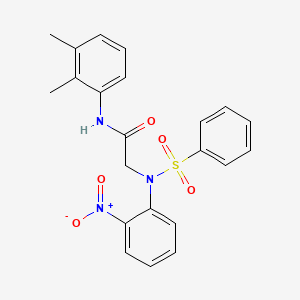

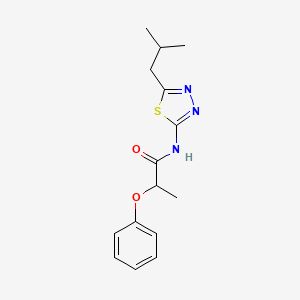

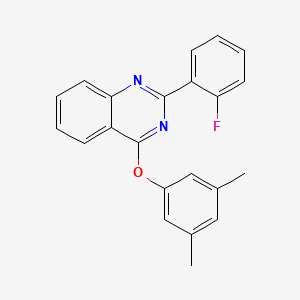

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4-dimethyl-1-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B4021582.png)

![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4021604.png)

![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4021613.png)

![5-[4-(cyclohexylamino)-1-phthalazinyl]-2-methyl-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4021622.png)

![5-bromo-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4021627.png)

![4-oxo-N-[3-(trifluoromethyl)phenyl]-4H-chromene-2-carboxamide](/img/structure/B4021631.png)

![2-(benzylthio)-N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B4021668.png)

![7-methyl-2-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4021669.png)